Dioxathion

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

PRACTICALLY INSOL IN WATER; PARTLY SOL IN HEXANE

10 G/KG HEXANE, KEROSENE

SOL IN AROMATIC HYDROCARBONS, ETHERS, ESTERS, & KETONES

SOL IN ETHANOL, BENZENE, ACETONE; SLIGHTLY SOL IN PETROLEUM OILS

Water solubility = insoluble

Solubility in water: none

Insoluble

Synonyms

Canonical SMILES

Mode of Action in Insects

- Dioxathion disrupts the nervous system of insects by inhibiting an enzyme called acetylcholinesterase (AChE) [].

- AChE is essential for normal nerve function, and its inhibition leads to uncontrolled muscle contractions and eventually death of the insect [].

Research on Environmental Impact

- Some scientific research has focused on the environmental impact of dioxathion.

- Studies have shown that dioxathion can be toxic to wildlife, including birds, fish, and bees [, ].

- Other research has investigated the persistence of dioxathion in the environment, with findings that it can remain in soil and water for extended periods.

Research on Alternatives

- Due to the concerns about dioxathion, there is ongoing research into safer and more effective alternative insecticides.

- This research includes exploring biological control methods, such as the use of natural predators or parasites of insect pests, and developing new synthetic insecticides that are less toxic to humans and the environment [].

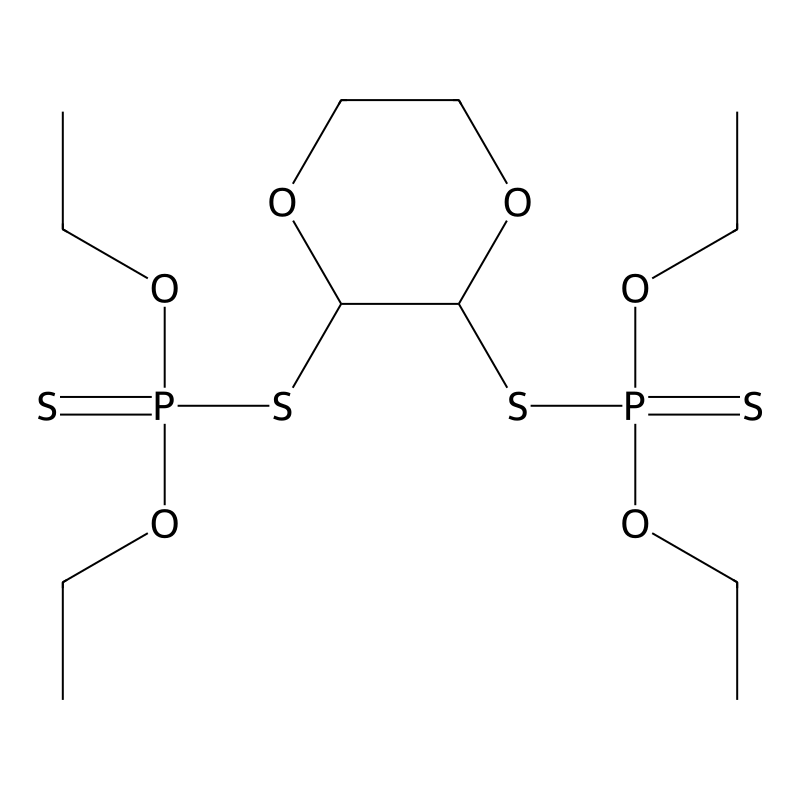

Dioxathion, systematically known as p-dioxane-2,3-diyl ethyl phosphorodithioate, is an organophosphate pesticide primarily used as an insecticide and acaricide. It is effective against a variety of pests, particularly in agricultural settings. Dioxathion is marketed under trade names such as Delnav and Deltic, targeting insects and mites on crops like apples, pears, and grapes, as well as controlling parasites in livestock .

Dioxathion exhibits several important chemical behaviors:

- Hydrolysis: It can be hydrolyzed by strong acids or alkalis, leading to the breakdown of its active components .

- Reactivity: Dioxathion is heat sensitive and may react with metals such as iron and tin, which can compromise its stability and efficacy .

- Decomposition: When exposed to temperatures above 135°C, dioxathion decomposes, producing toxic fumes that include phosphorus oxides and sulfur oxides .

Dioxathion functions primarily through the inhibition of the enzyme acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at nerve synapses. This mechanism results in overstimulation of the nervous system in both target pests and non-target organisms, including humans. Symptoms of exposure can range from mild irritation to severe neurological effects such as muscle cramps, respiratory distress, and potentially long-term nerve damage .

The synthesis of dioxathion involves several steps:

- Formation of Dioxane: The initial step typically includes the synthesis of dioxane derivatives.

- Phosphorodithioate Formation: The dioxane compound is then reacted with phosphorus compounds to introduce the phosphorodithioate functional group.

- Purification: The resulting product undergoes purification processes to ensure the removal of impurities and by-products.

These methods emphasize the importance of controlling reaction conditions to avoid unwanted side reactions that could lead to decreased yield or hazardous by-products.

Dioxathion is utilized in various applications:

- Agriculture: It serves as a pesticide for crops like citrus fruits and nuts, effectively managing pest populations.

- Livestock Management: Dioxathion is used to control external parasites such as ticks and lice in livestock .

- Public Health: Under certain conditions, it may be employed in environments like kennels to manage flea and tick infestations.

Despite its effectiveness, its use is heavily regulated due to toxicity concerns.

Research indicates that exposure to dioxathion can interact with other organophosphates or carbamates, increasing the risk of cholinesterase inhibition. Studies have shown that individuals exposed to multiple cholinesterase-inhibiting agents may experience compounded effects on their neurological health. Regular monitoring of cholinesterase levels is recommended for those who may be exposed to dioxathion or similar compounds .

Dioxathion shares structural and functional similarities with other organophosphate compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Malathion | Organophosphate | Insecticide for crops | Less toxic than dioxathion |

| Chlorpyrifos | Organophosphate | Insecticide for agriculture | Broad-spectrum efficacy |

| Dimethoate | Organophosphate | Insecticide for crops | Rapid degradation in the environment |

| Parathion | Organophosphate | Insecticide for various crops | Highly toxic; banned in many countries |

Dioxathion's unique structure allows it to act effectively against specific pests while posing significant risks to non-target organisms, necessitating careful management in its application .

The industrial synthesis of dioxathion relies fundamentally on the alcoholysis reaction of phosphorus oxychloride with alcohols, specifically targeting the formation of phosphorodithioate linkages [1] [2]. The process begins with phosphorus oxychloride, which exhibits tetrahedral geometry with three phosphorus-chlorine bonds and one strong phosphorus-oxygen double bond characterized by an estimated bond dissociation energy of 533.5 kilojoules per mole [1]. This compound undergoes controlled reaction with alcohols under carefully managed conditions to produce the desired organophosphorus structure.

The synthesis pathway involves the systematic replacement of chloride groups in phosphorus oxychloride through nucleophilic substitution by alcohol molecules [1]. The reaction proceeds through intermediate formation of mixed chloride-alkoxide species before complete substitution occurs. The stoichiometric relationship typically requires three equivalents of alcohol per equivalent of phosphorus oxychloride, generating hydrogen chloride as a byproduct that must be efficiently managed through scrubbing systems [2].

Temperature control represents a critical parameter in this synthesis, with optimal reaction temperatures maintained between 110-135°C [3]. Operating above 135°C results in thermal decomposition of the product, leading to reduced yields and formation of unwanted degradation products [3]. The reaction mechanism involves sequential substitution steps, where each chloride replacement becomes progressively more difficult due to electronic effects and steric hindrance around the phosphorus center.

The industrial process incorporates continuous operation principles to maximize efficiency and product consistency [2]. Phosphorus trichloride is introduced into reaction vessels along with phosphorus and oxygen-donating materials to generate phosphorus pentoxide in situ, which subsequently reacts with additional chlorine to form the desired phosphorus oxychloride intermediate [2]. This continuous approach eliminates the need for separate phosphorus pentoxide production facilities and provides better process control.

Optimization of Reaction Conditions for Isomeric Control

Controlling the isomeric composition of dioxathion represents one of the most challenging aspects of the synthesis process, as the commercial product typically contains both cis and trans isomers in specific ratios [3]. The technical grade formulation consists of approximately 68% active isomers with a characteristic 1:2 cis to trans ratio, while the remaining 32% comprises related organophosphorus compounds with insecticidal activity [3].

Temperature optimization plays the pivotal role in achieving desired isomeric distributions [4] [5]. The equilibrium between cis and trans configurations exhibits temperature dependence following Arrhenius behavior, where lower temperatures generally favor the thermodynamically more stable trans isomer [4]. However, reaction kinetics must be balanced against thermodynamic preferences, as insufficient thermal energy results in incomplete conversion and extended reaction times [5].

Pressure manipulation provides an additional tool for isomeric control, particularly in reactions involving gaseous components [5]. Elevated pressures can shift equilibrium positions according to Le Chatelier's principle, though the effect is typically less pronounced than temperature variations in this system [6]. The optimization process requires systematic investigation of temperature-pressure combinations to identify conditions that maximize the desired isomeric ratio while maintaining acceptable conversion rates [7].

Solvent selection significantly influences isomeric outcomes through its effects on transition state stabilization and molecular solvation [5] [6]. Polar solvents tend to stabilize charged transition states differently than nonpolar alternatives, leading to altered selectivity patterns. The choice of solvent must also consider compatibility with reaction conditions, thermal stability, and ease of removal during product purification [7].

Catalyst design offers opportunities for enhanced isomeric control through selective stabilization of specific transition states [5]. Chiral catalysts or those with specific geometric requirements can bias formation toward desired isomeric forms, though such approaches require careful optimization to maintain overall reaction efficiency [6].

Purification Techniques and Quality Control Measures

The purification of dioxathion demands sophisticated separation techniques due to the close physical properties of isomeric components and the presence of structurally related impurities [8]. Fractional distillation serves as the primary separation method, exploiting the boiling point difference between phosphorus oxychloride (106°C) and the higher-boiling product components [1]. The process requires precise temperature control and efficient column design to achieve adequate separation between closely related compounds.

Gas chromatography with flame photometric detection represents the standard analytical method for quality assessment, specifically SW846 Method 8141 [8]. This technique enables quantitative determination of individual isomers and detection of trace impurities at concentrations as low as 30 micrograms per liter [8]. The method utilizes phosphorus-selective detection to minimize interference from other organic compounds that may be present in the product matrix.

Quality control specifications for industrial dioxathion include purity requirements of at least 95.0% as determined by high-performance liquid chromatography [9]. The isomeric ratio must be maintained within acceptable limits, typically targeting the 1:2 cis to trans distribution characteristic of the commercial product [3]. Water content specifications limit moisture to less than 0.1% to prevent hydrolysis reactions that could compromise product stability [10].

Thermal stability testing confirms product integrity under storage and application conditions [3]. Dioxathion remains stable at temperatures up to 135°C, above which significant decomposition occurs [3]. This thermal behavior necessitates careful temperature control during manufacturing, storage, and application processes to maintain product quality and efficacy.

Heavy metal contamination monitoring ensures compliance with regulatory requirements and product safety standards [10]. Trace levels of metals from manufacturing equipment or raw materials can catalyze decomposition reactions or introduce unwanted reactivity, making routine monitoring essential for quality assurance.

Byproduct Formation and Mitigation Strategies

The synthesis of dioxathion generates several categories of byproducts that must be managed to optimize yield and minimize environmental impact [11] [12]. Hydrogen chloride formation represents the most significant byproduct, generated stoichiometrically during the alcoholysis reaction [1]. This highly corrosive gas requires immediate neutralization through scrubbing systems using alkaline solutions or solid sorbents to prevent equipment damage and environmental release.

Phosphoric acid derivatives form through hydrolysis of unreacted phosphorus oxychloride or partially substituted intermediates [1]. These compounds typically comprise 5-15% of the reaction mixture and can be minimized through rigorous exclusion of moisture from the reaction system [11]. Anhydrous conditions are maintained using molecular sieves, distilled solvents, and inert gas blanketing to prevent hydrolysis reactions.

Unreacted alcohols present in concentrations of 2-10% result from incomplete conversion or use of stoichiometric excess to drive reaction completion [12]. Recovery and recycling of these materials through distillation reduces raw material costs and minimizes waste generation. The recovered alcohols can be purified and returned to the synthesis process after quality verification.

Thermal degradation products form when reaction temperatures exceed the stability threshold of 135°C [3]. These compounds, typically present at less than 2% concentration, include dehydration and rearrangement products that can affect the biological activity and stability of the final product [13]. Temperature limitation through precise process control prevents formation of these unwanted materials.

Oxidation products arise from exposure to atmospheric oxygen during synthesis or storage [13] [14]. Concentrations typically range from 1-5% and can be minimized through inert atmosphere processing using nitrogen or argon blanketing [14]. These oxidized species often exhibit altered biological activity and may contribute to product instability over time.

Mitigation strategies employ multiple approaches including process optimization, environmental controls, and waste treatment systems [12]. Process optimization focuses on maximizing conversion efficiency and selectivity through optimal temperature, pressure, and reagent ratio selection [11]. Environmental controls include inert atmosphere maintenance, moisture exclusion, and temperature regulation to prevent unwanted side reactions [12].

Purity

Physical Description

Viscous, brown, tan, or dark-amber liquid. [insecticide] [Note: Technical product is a mixture of cis- & trans-isomers.]; [NIOSH]

VISCOUS BROWN LIQUID.

Viscous, brown, tan, or dark-amber liquid.

Viscous, brown, tan, or dark-amber liquid. [insecticide] [Note: Technical product is a mixture of cis- & trans-isomers.]

Color/Form

Viscous brown liquid

Viscous, brown, tan, or dark-amber liquid.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

140-154 °F at 0.5 mmHg

Heavy Atom Count

Density

1.257 @ 26 °C/4 °C

Relative density (water = 1): 1.26 (26 °C)

1.26 at 78.8 °F

(79 °F): 1.26

LogP

Appearance

Melting Point

-20 °C

-4 °F

Storage

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00000009 [mmHg]

17.8 mmHg

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

A high proportion (20.4%) was recovered from the urine, and traces were recovered from the feces of a steer within 7 days after dermal application of (32)-P-dioxathion. A small proportion of dioxathion, mainly unmetabolized, was found in the fat...

Metabolism Metabolites

IN AMERICAN COCKROACH & BY RAT LIVER SLICES...CONSTITUENTS OF DIOXATHION APPARENTLY...DEGRADED TO...O,O-DIETHYL PHOSPHOROTHIOIC & DITHIOIC ACIDS.

TRANS & CIS ISOMERS OF DIOXATHION ARE RAPIDLY & EXTENSIVELY METABOLIZED IN RAT LIVER MICROSOME-NADPH SYSTEMS & IN VIVO, IN RATS BY OXIDN OF THIONOPHOSPHORUS MOIETY, FORMING OXONS & DIOXONS.

When applied to a Hereford steer, delnav was degraded and analysis of urine indicated the presence of diethyl phosphoric acid, diethyl phosphorothioic acid, and diethyl phosphorodithioic acid. With the exception of hair, hide and liver, tissue residues 7 days after application were less than 0.5 ppm.

The more toxic cis-isomer is metabolized more rapidly not only to form oxon and dioxon but also to form (14)-CO2 from the labeled ethoxy group.

Wikipedia

Use Classification

INSECTICIDES

Methods of Manufacturing

FROM 2,3-DICHLORO-P-DIOXANE & O,O-DIETHYL HYDROGEN PHOSPHORODITHIOATE; OR FROM P-DIOXENE & BIS(DIETHOXYPHOSPHINOTHIOYL)-DISULFIDE: DIVELEY, LOHR; SPECK, US PATENTS 2,725,328 & 2,815,350 (1955, 1957 BOTH TO HERCULES); DIVELEY ET AL, J AM CHEM SOC 81, 139 (1959)

General Manufacturing Information

...2 TYPES OF OP /ORGANOPHOSPHATE/ RESISTANCE...DEVELOPED IN AUSTRALIAN CATTLE TICK, BOOPHILUS MICROPLUS, AS RESULT OF DIOXATHION USAGE, 1...(RIDGELANDS TYPE) SHOWED NO CROSS RESISTANCE TO ETHION & MALATHION...(BIARRA TYPE) RESISTED ALL OP COMPD INVESTIGATED...BOTH...HIGHLY CROSS RESISTANT TO CARBOPHENOTHION & TO CARBARYL.

DIOXATHION-RESISTANT STRAIN OF CATTLE TICK, BOOPHILUS MICROPLUS...PROVED TO HAVE MUCH LESS /CHOLINESTERASE ACTIVITY/ CHE THAN NORMAL STRAIN, ALTHOUGH HYBRIDS THAT WERE ALMOST FULLY RESISTANT HAD ALMOST NORMAL CHE CONTENT...

Analytic Laboratory Methods

1. GENERAL SAMPLE, SPECTROPHOTOMETRY, 600 NM. DUNN, CL, J AGR FOOD CHEM 6: 203 (1958); 2. THIN-LAYER CHROMATOGRAPHY. WALKER, KC & M BEROZA, J ASSOC OFFIC AGR CHEM 46: 250 (1963); RAGAB, MTH, BULL ENVIRON CONT TOXICOL 2: 285 (1967); GETZ, ME & HG WHEELER, J ASSOC OFFIC ANAL CHEM 51, 1101 (1968); 3. GAS LIQ CHROMATOGRAPHY. BURKE, JA & WENDELL HOLSWADE, J ASSOC OFFIC AGR CHEM 49: 377 (1966); US DEPT OF HEALTH, ED & WEL, PESTICIDE ANALYTICAL MANUAL, VOL 1, TABLE 311.5-B (JAN 1968) & VOL 1, TABLE 312.52-A (JAN 1968).

EAD Method No. 1618. Organo-halide Pesticides and PCBs, Organo-phosphorus Pesticides, and Phenoxy-acid Herbicides by Wide Bore Capillary Column Gas Chromatography with Selective Detectors. Capillary gas chromatography with flame photometric detector (CGCFPD) detection limit 120 ng/L.

EMSLC Method No. 614.1. Analysis of Organophosphorus Pesticides in Wastewater by Gas Chromatography. Gas chromatography with nitrogen-phosphorus detector detection limit 0.010 ug/L.

Storage Conditions

Stability Shelf Life

Dates

2: PALMER JS. OBSERVATIONS OF BRAHMAN AND HEREFORD CATTLE SPRAYED WITH DIOXATHION. J Am Vet Med Assoc. 1965 Feb 1;146:221-3. PubMed PMID: 14296166.

3: Luguru SM, Banda DS, Pegram RG. Susceptibility of ticks to acaricides in Zambia. Trop Anim Health Prod. 1984 Feb;16(1):21-6. PubMed PMID: 6730000.

4: Natala AJ, Agyei AD, Awumbila B. Susceptibility of Amblyomma variegatum ticks to acaricides in Ghana. Exp Appl Acarol. 2005;35(3):259-68. PubMed PMID: 15792105.

5: Morzaria SP, Irvin AD, Wathanga J, D'Souza D, Katende J, Young AS, Scott J, Gettinby G. The effect of East Coast fever immunisation and different acaricidal treatments on the productivity of beef cattle. Vet Rec. 1988 Sep 17;123(12):313-20. PubMed PMID: 3143177.

6: Keating MI. Dioxathion (Delnav) residues in milk in Kenya. Trop Anim Health Prod. 1987 Aug;19(3):147-52. PubMed PMID: 3660448.

7: PALMER JS. OXIME THERAPY FOR CATTLE WITH DIOXATHION POISONING. J Am Vet Med Assoc. 1965 Apr 1;146:697-700. PubMed PMID: 14317601.

8: Mosha RD, Schyum P. The efficacy of ethion EC (1010 g/l) against cattle ticks in Morogoro, Tanzania. Acta Trop. 1992 Dec;52(2-3):129-33. PubMed PMID: 1363176.

9: FRAWLEY JP, WEIR R, TUSING T, DUBOIS KP, CALANDRA JC. TOXICOLOGIC INVESTIGATIONS ON DELNAV. Toxicol Appl Pharmacol. 1963 Sep;5:605-24. PubMed PMID: 14068278.

10: Nigg HN, Stamper JH. Comparative disappearance of dioxathion, malathion, oxydemetonmethyl and dialifor from Florida citrus leaf and fruit surfaces. Arch Environ Contam Toxicol. 1981 Jul;10(4):497-504. PubMed PMID: 7259310.

11: Baker JA, Jordaan JO, Robertson WD. Ixodicidal resistance in Boophilus microplus (Canestrini) in the Republic of South Africa and Transkei. J S Afr Vet Assoc. 1979 Dec;50(4):296-301. PubMed PMID: 553968.

12: Keating MI. Tick control by chemical ixodicides in Kenya: a review 1912 to 1981. Trop Anim Health Prod. 1983 Feb;15(1):1-6. Review. PubMed PMID: 6342241.

13: Matthewson MD, Blackman GG, Hirst RG. Resistance to certain organophosphorus ixodicides in strains of Boophilus decoloratus from Zambia. Vet Rec. 1980 Nov 22;107(21):491. PubMed PMID: 7445350.

14: Spickett AM, Nari Henrioud AJ. The efficacy of the Drummond adult test on Boophilus microplus females (Acarina: Ixodidae) subjected to various periods of cold storage prior to organophosphate testing. Onderstepoort J Vet Res. 1983 Sep;50(3):197-8. PubMed PMID: 6646662.

15: Nevill EM. The effect of arsenical dips on Parafilaria bovicola in artificially infected cattle in South Africa. Onderstepoort J Vet Res. 1985 Dec;52(4):221-5. PubMed PMID: 4088635.

16: Hogsette JA, Prichard DL, Ruff JP. Economic effects of horn fly (Diptera: Muscidae) populations on beef cattle exposed to three pesticide treatment regimes. J Econ Entomol. 1991 Aug;84(4):1270-4. PubMed PMID: 1842800.

17: Spickett AM, van Ark H. Fitting the Gompertz function to dose-response data of larval tick populations. Onderstepoort J Vet Res. 1990 Jun;57(2):115-8. PubMed PMID: 2216342.

18: Cunningham ML, Elwell MR, Matthews HB. Relationship of carcinogenicity and cellular proliferation induced by mutagenic noncarcinogens vs carcinogens. III. Organophosphate pesticides vs tris(2,3-dibromopropyl)phosphate. Fundam Appl Toxicol. 1994 Oct;23(3):363-9. PubMed PMID: 7835536.

19: Solomon KR, Baker MK, Heyne H, van Kleef J. The use of frequency diagrams in the survey of resistance to pesticides in ticks in Southern Africa. Onderstepoort J Vet Res. 1979 Sep;46(3):171-7. PubMed PMID: 551365.

20: National Toxicology Program. Bioassay of dioxathion for possible carcinogenicity. Natl Cancer Inst Carcinog Tech Rep Ser. 1978;125:1-99. PubMed PMID: 12799667.